2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
Description
This compound features a phthalazin-1(2H)-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 4-(methylthio)phenyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2S/c1-31-17-12-6-14(7-13-17)21-25-22(30-27-21)20-18-4-2-3-5-19(18)23(29)28(26-20)16-10-8-15(24)9-11-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWBWNCCRDROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.46 g/mol. The structure features a phthalazinone core substituted with a fluorophenyl group and an oxadiazole moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this one often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many phthalazinones are known to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains and fungi. The presence of the methylthio group may enhance this activity by increasing lipophilicity and membrane permeability.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related compounds:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| PARP Inhibition | Ki = 1.2 nM | |
| Antimicrobial (B. subtilis) | MIC = 15 µg/mL | |
| Cytotoxicity (Cancer Cells) | EC50 = 0.3 nM |
Case Studies
-
PARP Inhibition and Cancer Therapy :
A study demonstrated that related phthalazinone derivatives effectively inhibited PARP1 and PARP2, showing potent cytotoxic effects on BRCA1/2 mutant cancer cell lines. The compound's ability to enhance the efficacy of chemotherapeutic agents like cisplatin was also noted. -
Antimicrobial Efficacy :
In a comparative study, derivatives bearing similar substituents exhibited superior antimicrobial activity against Gram-positive bacteria and fungi. The study highlighted the importance of structural modifications in enhancing bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights:
Methylthio (SMe) in the target compound offers moderate electron-withdrawing effects and higher lipophilicity than methoxy (OMe) groups, which are electron-donating .
Steric and Lipophilic Considerations: Chlorine and bromine in analogs increase steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
The trifluoromethoxy group in ’s compound highlights how fluorinated substituents can further optimize metabolic stability and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
